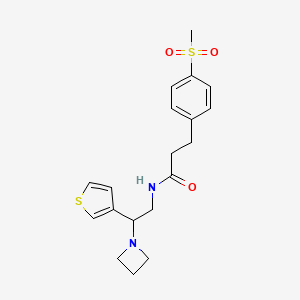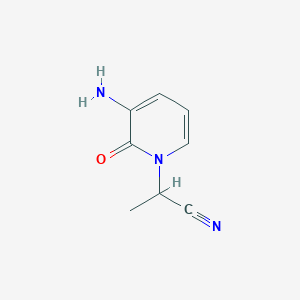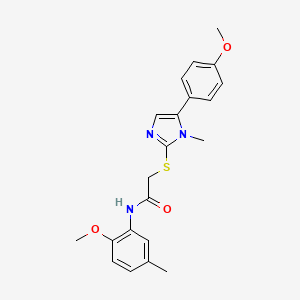
2-(2-Chloro-6-methylphenyl)acetonitrile
Übersicht
Beschreibung
“2-(2-Chloro-6-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8ClN . It is also known as 2-Chlorobenzyl cyanide . This compound was used in the synthesis of clopidogrel, a platelet aggregation inhibitor .
Molecular Structure Analysis
The molecular weight of “2-(2-Chloro-6-methylphenyl)acetonitrile” is 165.62 . The exact structure of this compound is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A study by Molleti and Yadav (2017) highlights the use of a potassium-promoted lanthanum-magnesium oxide catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. This research demonstrates the potential of 2-(2-Chloro-6-methylphenyl)acetonitrile derivatives in pharmaceutical synthesis through innovative catalytic methods (Molleti & Yadav, 2017).
Molecular Imprinted Polymers
Omidi et al. (2014) explored the use of molecular imprinted polymers for the selective and sensitive detection of 4-chloro-2-methylphenoxy acetic acid in complex matrices, indicating the utility of chloro and methyl substituted phenylacetonitriles in environmental monitoring and public health (Omidi et al., 2014).
Organic Synthesis and Materials Science
Al-Issa (2012) reported on the synthesis of a new series of pyridine and fused pyridine derivatives from chloro and methyl-substituted phenylacetonitriles, showcasing their importance in the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Al-Issa, 2012).
Electrochemical Studies
Soylemez et al. (2015) described the electrochemical copolymerization of a novel monomer with 3,4-ethylenedioxythiophene, emphasizing the role of acetonitrile in the polymerization process. This study highlights the relevance of 2-(2-Chloro-6-methylphenyl)acetonitrile in the synthesis of materials with potential applications in electrochromic devices (Soylemez et al., 2015).
Environmental Analysis
Wilkowska and Biziuk (2010) developed a method for the determination of organochlorine pesticides and PCBs in fish muscle samples using microwave-assisted extraction, where acetonitrile plays a key role in the extraction process. This underscores the utility of 2-(2-Chloro-6-methylphenyl)acetonitrile derivatives in environmental analysis and food safety (Wilkowska & Biziuk, 2010).
Wirkmechanismus
Target of Action
Mode of Action
It’s suggested that the compound might be involved in the synthesis of antidepressant molecules . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
2-(2-chloro-6-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJQWPCJVQWLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methylphenyl)acetonitrile | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)


![6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2754565.png)

![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)


![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)
![2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2754573.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)